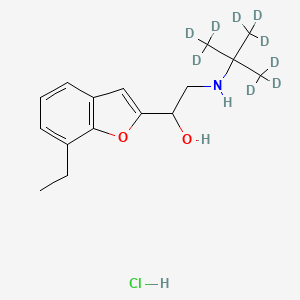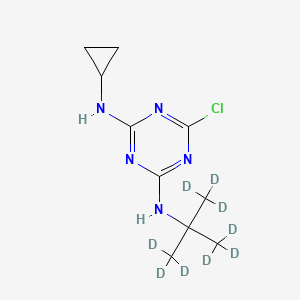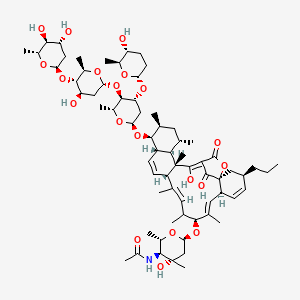
Saccharocarcin B
説明
Molecular Structure Analysis
The molecular formula of Saccharocarcin B is C68H103NO20 . Its molecular weight is 1254.6 . It appears as a white solid .Physical And Chemical Properties Analysis
Saccharocarcin B is a white solid . It is soluble in ethanol, methanol, DMF, or DMSO . It has a molecular weight of 1254.6 .科学的研究の応用
Saccharocarcin B is a macrocyclic lactone antibiotic . It’s structurally related to kijanimicin, chlorothricin, tetrocarcins, and versipelostatin . It has pronounced activity against Gram-positive bacteria like M. luteus and S. aureus, as well as the Gram-negative bacteria C. trachomatis .
- Scientific Field : Microbiology and Biomedicine .
- Summary of the Application : Saccharocarcin B is used for its antibiotic properties. It’s effective against certain types of bacteria, making it potentially useful in treating bacterial infections .
- Methods of Application : While specific experimental procedures for using Saccharocarcin B weren’t available in the sources I found, antibiotics like Saccharocarcin B are typically used in a laboratory setting to inhibit the growth of bacteria in culture mediums. The antibiotic is usually dissolved in a suitable solvent (Saccharocarcin B is soluble in ethanol, methanol, DMF, or DMSO ) and added to the culture medium .
- Results or Outcomes : Saccharocarcin B has been found to be active against Gram-positive bacteria M. luteus and S. aureus as well as the Gram-negative bacteria C. trachomatis . This suggests that it could be effective in treating infections caused by these bacteria.
-
- Summary of the Application : Saccharocarcin B may have potential applications in cancer treatment. Versipelostatin, a compound structurally related to Saccharocarcin B, has been found to inhibit transcription from the promoter of GRP78, a gene that is activated as part of a stress signaling pathway under glucose deprivation. This results in unfolded protein response (UPR), causing death of glucose-deprived cells .
- Methods of Application : While specific experimental procedures for using Saccharocarcin B in this context weren’t available in the sources I found, the general approach would involve administering the compound to cancer cells under glucose deprivation conditions .
- Results or Outcomes : The inhibition of the GRP78 gene could potentially lead to the death of glucose-deprived cells, which could be beneficial in the treatment of certain types of cancer .
-
Scientific Field : Cell Signaling
- Summary of the Application : Tetrocarcin A, another compound structurally related to Saccharocarcin B, appears to target the phosphatidylinositide-3’-kinase/Akt signaling pathway .
- Methods of Application : Again, while specific experimental procedures weren’t available, the general approach would involve administering the compound to cells and observing the effects on the PI3K/Akt signaling pathway .
- Results or Outcomes : Targeting the PI3K/Akt signaling pathway could have various implications in cell biology and disease treatment, as this pathway plays a key role in cell survival, growth, and proliferation .
-
Scientific Field : Stress Signaling Pathways
- Summary of the Application : Versipelostatin, a compound structurally related to Saccharocarcin B, inhibits transcription from the promoter of GRP78, a gene that is activated as part of a stress signaling pathway under glucose deprivation. This results in unfolded protein response (UPR), causing death of glucose-deprived cells .
- Methods of Application : The general approach would involve administering Versipelostatin to cells under glucose deprivation conditions .
- Results or Outcomes : The inhibition of the GRP78 gene could potentially lead to the death of glucose-deprived cells, which could be beneficial in the treatment of certain types of cancer .
-
Scientific Field : Cell Biology
- Summary of the Application : Tetrocarcin A, another compound structurally related to Saccharocarcin B, appears to target the phosphatidylinositide-3’-kinase/Akt signaling pathway .
- Methods of Application : The general approach would involve administering Tetrocarcin A to cells and observing the effects on the PI3K/Akt signaling pathway .
- Results or Outcomes : Targeting the PI3K/Akt signaling pathway could have various implications in cell biology and disease treatment, as this pathway plays a key role in cell survival, growth, and proliferation .
将来の方向性
While Saccharocarcin B has shown pronounced activity against certain bacteria, its limited availability has restricted further investigation of this metabolite . Future research may focus on exploring its potential applications in treating bacterial infections, understanding its mechanism of action, and developing methods for its synthesis.
特性
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H103NO20/c1-15-16-42-17-18-43-25-35(6)58(88-54-30-66(13,78)62(40(11)83-54)69-41(12)70)33(4)23-31(2)45-20-19-44-56(67(45,14)63(75)55-64(76)68(43,29-42)89-65(55)77)32(3)24-34(5)59(44)85-53-28-49(84-50-22-21-46(71)36(7)79-50)61(39(10)82-53)87-52-27-48(73)60(38(9)81-52)86-51-26-47(72)57(74)37(8)80-51/h17-20,23,25,32-34,36-40,42-54,56-62,71-75,78H,15-16,21-22,24,26-30H2,1-14H3,(H,69,70)/b31-23+,35-25+,63-55+/t32-,33?,34-,36-,37+,38+,39+,40-,42-,43-,44-,45-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58-,59-,60+,61+,62-,66-,67+,68-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWPUYZPOCJSRH-APOLWHJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@]23[C@@H](C=C1)/C=C(/[C@H](C(/C=C(/[C@@H]4C=C[C@H]5[C@H]([C@@]4(/C(=C(/C2=O)\C(=O)O3)/O)C)[C@H](C[C@@H]([C@@H]5O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9CC[C@H]([C@@H](O9)C)O)C)C)\C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)NC(=O)C)(C)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H103NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saccharocarcin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



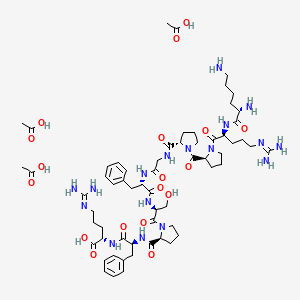
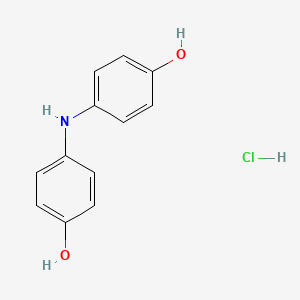
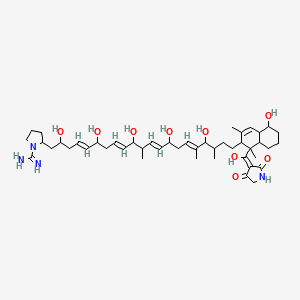
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)

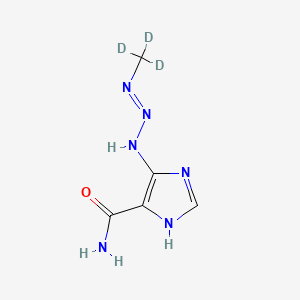
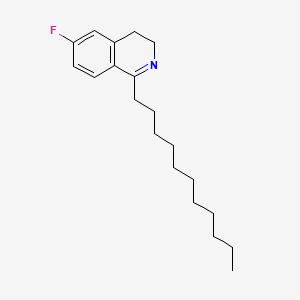
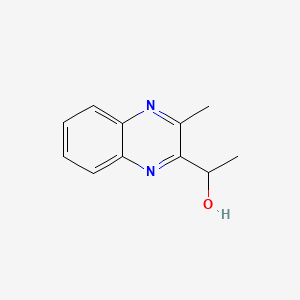
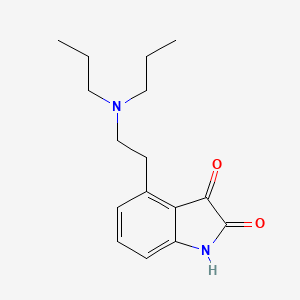
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
